4-(Naphthalen-1-YL)-4-oxobutanal
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Overview
Description
4-(Naphthalen-1-YL)-4-oxobutanal is an organic compound that features a naphthalene ring attached to a butanal group with a ketone functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-YL)-4-oxobutanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by oxidation to introduce the aldehyde functionality. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-YL)-4-oxobutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde functionalities can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 4-(Naphthalen-1-YL)-4-oxobutanoic acid.
Reduction: 4-(Naphthalen-1-YL)-4-hydroxybutanal and 4-(Naphthalen-1-YL)-4-hydroxybutanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Naphthalen-1-YL)-4-oxobutanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-YL)-4-oxobutanal involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(Naphthalen-1-YL)butanal: Lacks the ketone functionality, making it less reactive in certain chemical reactions.
4-(Naphthalen-2-YL)-4-oxobutanal: Similar structure but with the naphthalene ring attached at a different position, leading to different reactivity and properties.
4-(Phenyl)-4-oxobutanal: Contains a phenyl ring instead of a naphthalene ring, resulting in different chemical and biological properties.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H12O2 |
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Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-naphthalen-1-yl-4-oxobutanal |
InChI |
InChI=1S/C14H12O2/c15-10-4-9-14(16)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,10H,4,9H2 |
InChI Key |
SXLLEEJRILDJQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CCC=O |
Origin of Product |
United States |
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